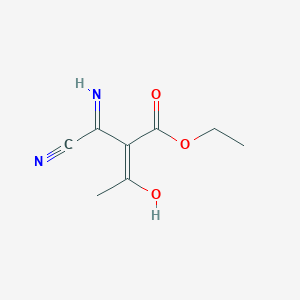
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyl group, and an ester functional group
Vorbereitungsmethoden
The synthesis of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with cyanamide under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can affect molecular pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the cyano group and has different reactivity.
Cyanamide: Contains the cyano group but lacks the ester and hydroxyl groups.
Hydroxybutanoates: Similar structure but without the cyano group
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(5(2)11)6(10)4-9/h10-11H,3H2,1-2H3/b7-5-,10-6? |
InChI-Schlüssel |
YNXFYRSAIQEIPA-ZRVKZBDCSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(/C)\O)/C(=N)C#N |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)C(=N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
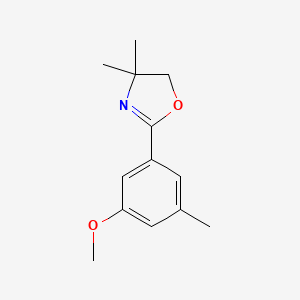
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
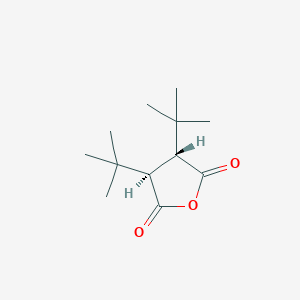
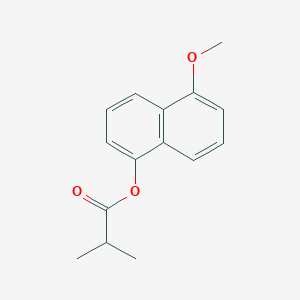
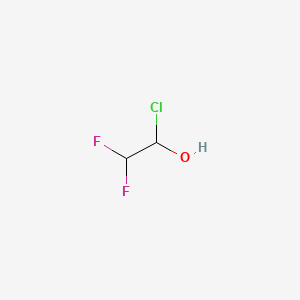
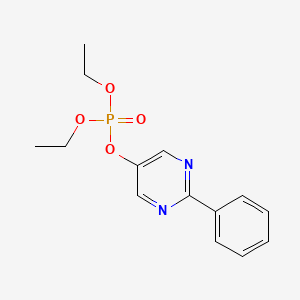

![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)


